![molecular formula C18H19N3OS B2657937 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1448066-20-3](/img/structure/B2657937.png)
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MTAPA" and is known for its unique chemical structure and properties. In
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer Potential
Synthesis and biological evaluation of thiazole derivatives have been a significant area of research due to their potential anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, with some derivatives showing high selectivity and inducing apoptosis in cancer cells, suggesting their utility in cancer treatment strategies (Evren et al., 2019).
Antioxidant Properties
The exploration of new 5-arylazo-2-chloroacetamido thiazole derivatives for their antioxidant capabilities is another significant area. These compounds were subjected to molecular docking to estimate their efficacy against antioxidant enzyme receptors, with the docking results encouraging in vitro antioxidant activity studies (Hossan, 2020).
Antimicrobial Activity
The antimicrobial activity of novel thiazole derivatives has been evaluated, with some compounds showing promising antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Chemical Properties and Applications
Heterocyclic Syntheses
Thiourea-acetamide compounds have been used as starting materials for various heterocyclic syntheses through one-pot cascade reactions. These reactions highlight the versatility and efficiency of utilizing thiourea-acetamides for synthesizing diverse heterocycles, which are crucial in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).
Ligand-Protein Interactions
The study of ligand-protein interactions using synthesized compounds can provide insights into the molecular basis of their biological activities. For example, spectroscopic and quantum mechanical studies have been conducted to understand the chemical activity and charge transfer dynamics between DNA/ECT and synthesized benzothiazolinone acetamide analogs, revealing their potential bioactivity and applications in medicinal chemistry (Mary et al., 2020).
properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-7-3-4-8-15(13)18-20-14(2)16(23-18)11-19-17(22)12-21-9-5-6-10-21/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSSILKOTPCBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide |
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